

6-Cyclopropylnicotinonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Cyclopropylnicotinonitrile

Cat. No.: B1396662

[Get Quote](#)

CAS Number: 1032527-28-8

Introduction

6-Cyclopropylnicotinonitrile is a substituted pyridine derivative that has garnered interest within the medicinal chemistry landscape. Its structure, which incorporates a cyclopropyl moiety and a nitrile group on a pyridine scaffold, presents a unique combination of physicochemical properties relevant to drug design and development. The nicotinonitrile core is a "privileged structure" in medicinal chemistry, forming the basis of several marketed drugs.^{[1][2]} This guide provides a comprehensive technical overview of **6-Cyclopropylnicotinonitrile**, including its synthesis, chemical properties, and potential applications in pharmaceutical research, tailored for scientists and professionals in the field.

Physicochemical Properties

A summary of the key physicochemical properties of **6-Cyclopropylnicotinonitrile** is presented in the table below. These properties are crucial for assessing its potential as a drug candidate, influencing factors such as solubility, permeability, and metabolic stability.

Property	Value	Source
CAS Number	1032527-28-8	--INVALID-LINK--[3]
Molecular Formula	C ₉ H ₈ N ₂	--INVALID-LINK--[4]
Molecular Weight	144.17 g/mol	--INVALID-LINK--[3]

Synthesis of 6-Cyclopropylnicotinonitrile

The synthesis of **6-Cyclopropylnicotinonitrile** can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored in medicinal chemistry for its mild reaction conditions and broad functional group tolerance.[5][6] The primary approach involves the coupling of a halogenated nicotinonitrile, such as 6-chloro- or 6-bromonicotinonitrile, with a cyclopropylboronic acid derivative.

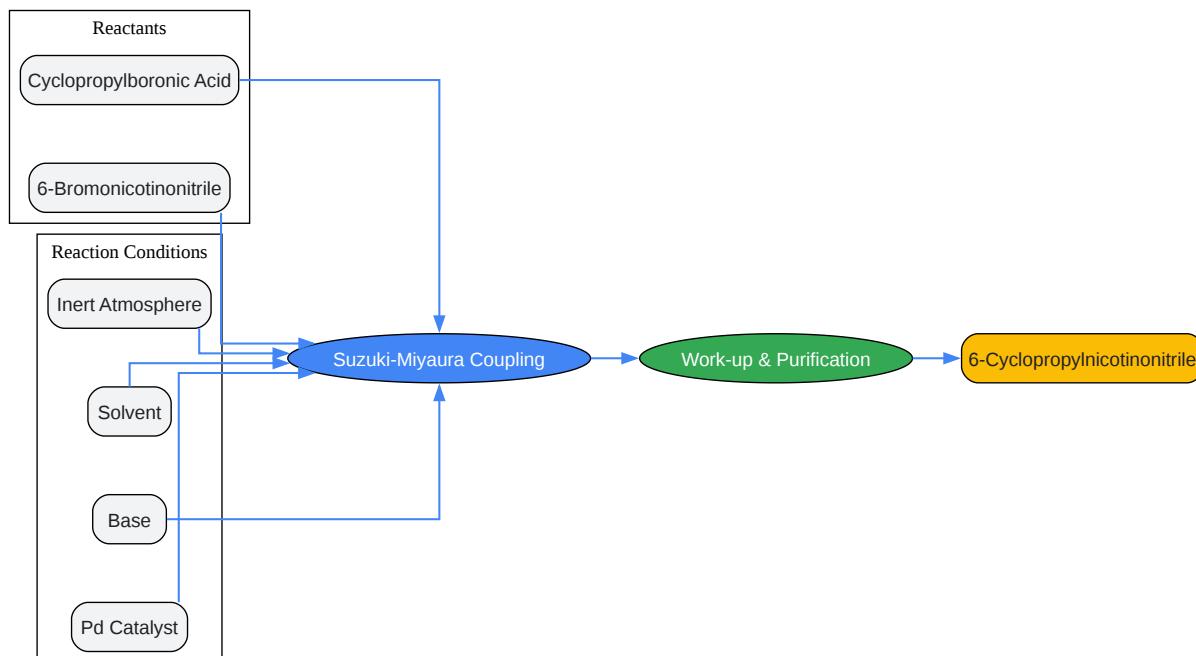
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a plausible method for the synthesis of **6-Cyclopropylnicotinonitrile** from 6-bromonicotinonitrile and cyclopropylboronic acid.

Materials:

- 6-Bromonicotinonitrile
- Cyclopropylboronic acid[5][7]
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
- Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃)
- Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
- Inert gas (Nitrogen or Argon)

Procedure:


- Reaction Setup: To a flame-dried reaction vessel, add 6-bromonicotinonitrile (1 equivalent), cyclopropylboronic acid (1.2-1.5 equivalents), palladium catalyst (0.02-0.05 equivalents), and

base (2-3 equivalents).

- Solvent Addition: Under an inert atmosphere, add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
- Degassing: Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
- Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
- Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield **6-Cyclopropylnicotinonitrile**.

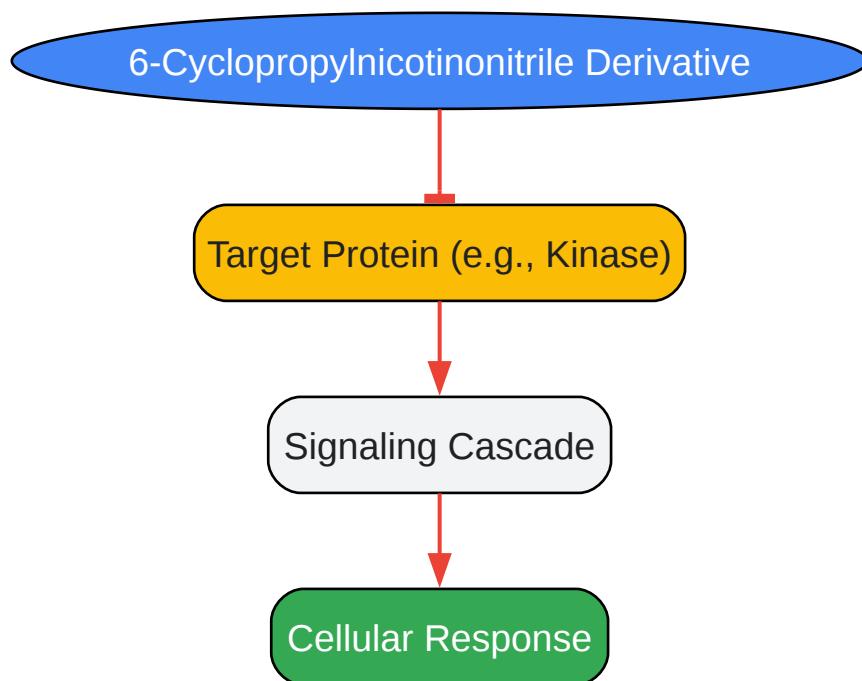
Causality in Experimental Choices:

- Catalyst Selection: The choice of palladium catalyst and ligand is critical for the efficiency of the Suzuki-Miyaura reaction. Ligands such as phosphines stabilize the palladium center and facilitate the catalytic cycle.
- Base: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. The choice of base can influence the reaction rate and yield.
- Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxidation. Therefore, maintaining an inert atmosphere is crucial to prevent catalyst deactivation and ensure a successful reaction.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **6-Cyclopropylnicotinonitrile** via Suzuki-Miyaura coupling.

Applications in Drug Discovery


The incorporation of a cyclopropyl group into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This small, strained ring system

can improve potency, metabolic stability, and membrane permeability while reducing off-target effects.

While specific pharmacological data for **6-Cyclopropylnicotinonitrile** is not extensively available in the public domain, the nicotinonitrile scaffold itself is present in numerous biologically active compounds with a wide range of therapeutic applications, including:

- Anticancer Agents: Many nicotinonitrile derivatives have been investigated as kinase inhibitors and apoptosis inducers.^[8]
- Antimicrobial and Antiviral Agents: The pyridine ring system is a common feature in compounds with antimicrobial and antiviral activities.^[9]
- Anti-inflammatory Agents: Substituted nicotinonitriles have shown potential as anti-inflammatory agents.

The presence of the cyclopropyl group in **6-Cyclopropylnicotinonitrile** suggests its potential as a valuable building block for the synthesis of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. For instance, chiral cyclopropanes have been identified as selective $\alpha 4\beta 2$ -nicotinic acetylcholine receptor partial agonists with an antidepressant profile.^[10]

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 6-cyclopropylnicotinonitrile CAS#: 1032527-28-8 [m.chemicalbook.com]
- 4. americanelements.com [americanelements.com]
- 5. nbinno.com [nbinno.com]
- 6. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. audreyli.com [audreyli.com]
- 8. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 10. Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective $\alpha 4\beta 2$ - Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-Cyclopropylnicotinonitrile: A Technical Guide for Drug Discovery Professionals]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1396662#6-cyclopropylnicotinonitrile-cas-number-lookup>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com